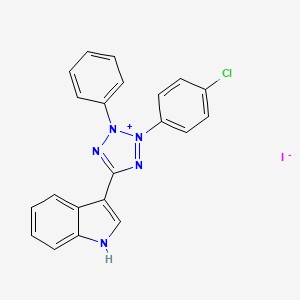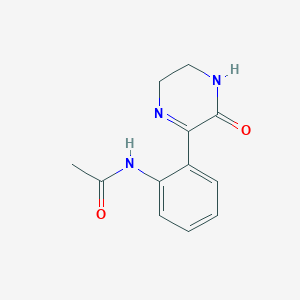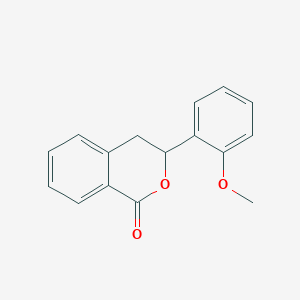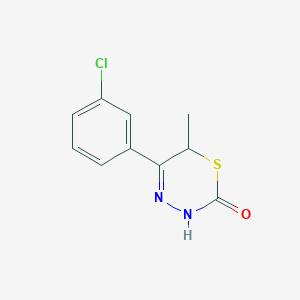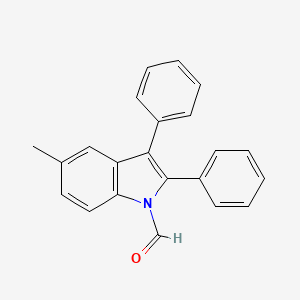
5-Methyl-2,3-diphenyl-1H-indole-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2,3-diphenyl-1H-indole-1-carbaldehyde is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-diphenyl-1H-indole-1-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions . Another method includes the use of multicomponent reactions, which offer a direct and rapid synthesis route .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale production. This includes using methanesulfonic acid as a catalyst and refluxing the reaction mixture in methanol to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2,3-diphenyl-1H-indole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: 5-Methyl-2,3-diphenyl-1H-indole-1-carboxylic acid.
Reduction: 5-Methyl-2,3-diphenyl-1H-indole-1-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-Methyl-2,3-diphenyl-1H-indole-1-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Methyl-2,3-diphenyl-1H-indole-1-carbaldehyde involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it can act as an agonist at the aryl hydrocarbon receptor, modulating immune responses . The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbaldehyde: Shares the indole core structure but differs in the position and type of substituents.
5-Methyl-1H-indole-3-carbaldehyde: Similar structure but with different substitution patterns.
2-Phenylindole: Lacks the aldehyde group but has a similar indole and phenyl structure.
Uniqueness
5-Methyl-2,3-diphenyl-1H-indole-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, diphenyl, and aldehyde groups makes it a versatile compound for various applications .
Propiedades
Número CAS |
83824-13-9 |
|---|---|
Fórmula molecular |
C22H17NO |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
5-methyl-2,3-diphenylindole-1-carbaldehyde |
InChI |
InChI=1S/C22H17NO/c1-16-12-13-20-19(14-16)21(17-8-4-2-5-9-17)22(23(20)15-24)18-10-6-3-7-11-18/h2-15H,1H3 |
Clave InChI |
IYXUYBOAJBEPJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


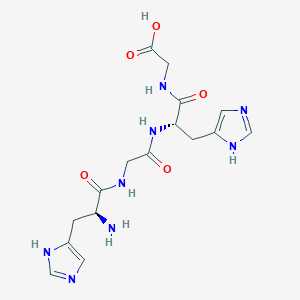

![2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol](/img/structure/B14408199.png)

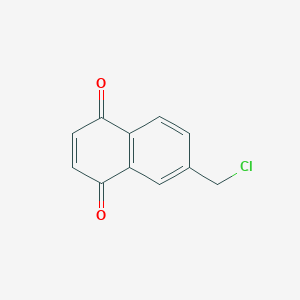
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine](/img/structure/B14408214.png)
![2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one](/img/structure/B14408227.png)
![3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14408228.png)
